molecular formula C9H8ClNO2 B583719 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime CAS No. 56472-71-0

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime

Cat. No.: B583719
CAS No.: 56472-71-0
M. Wt: 197.618
InChI Key: JPDFPMKNWYXTDS-IZZDOVSWSA-N
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Description

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedione oxime structure

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime typically involves the reaction of 3-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroso compounds, amines, and substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the chlorophenyl group can interact with biological membranes, affecting cell signaling and function.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1,2-propanedione 2-Oxime can be compared with other similar compounds, such as:

    Acetophenone oxime: Similar in structure but lacks the chlorophenyl group.

    Benzaldehyde oxime: Contains a benzaldehyde group instead of a propanedione structure.

    3-Chlorobenzaldehyde oxime: Similar but lacks the propanedione structure. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Chlorophenyl)-1,2-propanedione 2-oxime, also known by its CAS number 56472-71-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClNO2. Its structure includes a chlorophenyl group and an oxime functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H8ClNO2
Molecular Weight199.62 g/mol
CAS Number56472-71-0
Chemical StructureChemical Structure

This compound exhibits various biological activities primarily through its interaction with biological macromolecules. The oxime group can participate in hydrogen bonding and coordination with metal ions, enhancing its reactivity and interaction with enzymes and receptors.

Antioxidant Activity

Research indicates that compounds with oxime functionalities often exhibit antioxidant properties. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, which can contribute to oxidative stress reduction in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of oxime compounds can possess significant antimicrobial properties. For instance, a study on related Schiff base complexes demonstrated their effectiveness against various bacterial strains, suggesting a similar potential for this compound .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Anticancer Properties

A study involving Schiff base complexes derived from similar diketones reported significant anticancer activity against several cell lines (e.g., HeLa, MCF7) . While specific data on this compound is limited, the structural similarities suggest it may also exhibit anticancer effects.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of oxime derivatives. Compounds with similar structures were found to inhibit key enzymes involved in metabolic pathways . This suggests that this compound could be evaluated for enzyme inhibition studies as well.

Research Findings

Recent research has highlighted the need for further exploration into the biological activities of oximes and their derivatives. The following findings summarize the current understanding:

  • Antioxidant Activity : Demonstrated through free radical scavenging assays.
  • Antimicrobial Activity : Effective against various pathogens; however, specific data for this compound is still required.
  • Potential Anticancer Effects : Similar compounds have shown promise against cancer cell lines.

Properties

IUPAC Name

(2E)-1-(3-chlorophenyl)-2-hydroxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-3-2-4-8(10)5-7/h2-5,13H,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDFPMKNWYXTDS-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747335
Record name (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56472-71-0
Record name (2E)-1-(3-Chlorophenyl)-2-(hydroxyimino)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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